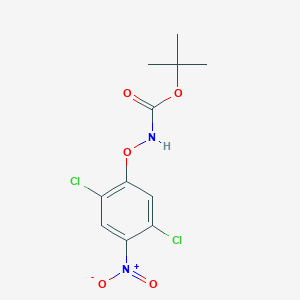
tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, two chlorine atoms, and a nitro group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate typically involves the reaction of 2,5-dichloro-4-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenoxycarbamates.
Reduction: Amino-substituted phenoxycarbamates.
Hydrolysis: 2,5-dichloro-4-nitrophenol and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, leading to inhibition or modification of their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects .
Comparison with Similar Compounds
- tert-Butyl (2,4-dichlorophenoxy)carbamate
- tert-Butyl (2,6-dichlorophenoxy)carbamate
- tert-Butyl (2,5-dichloro-4-aminophenoxy)carbamate
Comparison: tert-Butyl (2,5-dichloro-4-nitrophenoxy)carbamate is unique due to the presence of both chlorine and nitro groups on the phenoxy ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
426224-87-5 |
|---|---|
Molecular Formula |
C11H12Cl2N2O5 |
Molecular Weight |
323.13 g/mol |
IUPAC Name |
tert-butyl N-(2,5-dichloro-4-nitrophenoxy)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O5/c1-11(2,3)19-10(16)14-20-9-5-6(12)8(15(17)18)4-7(9)13/h4-5H,1-3H3,(H,14,16) |
InChI Key |
LPHMUMSIJQAGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
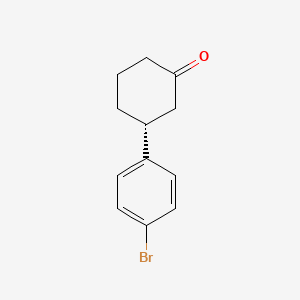
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
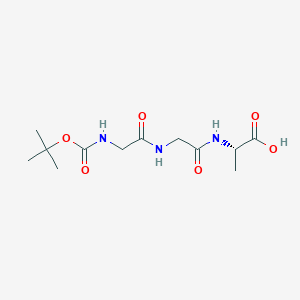
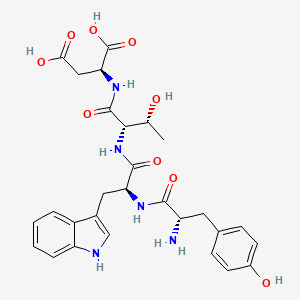
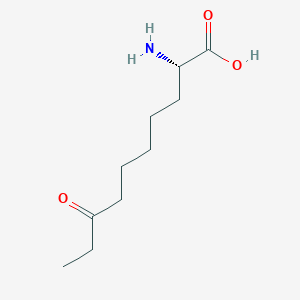
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
methanone](/img/structure/B14237932.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
